molecular formula C15H17Cl2NO4 B8521461 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

Cat. No.: B8521461
M. Wt: 346.2 g/mol
InChI Key: MTNCIQQUSWSPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a 3,5-dichlorobenzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid typically involves multiple steps

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a building block for polymers.

Mechanism of Action

The mechanism of action for 2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring and benzyl group may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-BOC-Piperidin-4-yl)acetic acid: Similar in structure but lacks the 3,5-dichlorobenzyl group.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of the benzyl group.

Uniqueness

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid is unique due to the presence of the 3,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

IUPAC Name

2-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C15H17Cl2NO4/c16-12-5-11(6-13(17)8-12)9-22-15(21)18-3-1-10(2-4-18)7-14(19)20/h5-6,8,10H,1-4,7,9H2,(H,19,20)

InChI Key

MTNCIQQUSWSPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-(piperidin-4-yl)acetic acid (1 g, 6.98 mmol) in DCM (23 ml) was added 2M NaOH (10.48 ml, 20.95 mmol) and 3,5-dichlorobenzyl carbono-chloridate (1.673 g, 6.98 mmol) to give a white biphasic mixture. After vigorous stirring at RT for 1 hr the reaction mixture was acidified with HCl (6M, 3.49 ml) and then extracted with DCM. The organics were dried with MgSO4, filtered and concentrated under pressure to give the title compound as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.48 mL
Type
reactant
Reaction Step One
Quantity
1.673 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
3.49 mL
Type
reactant
Reaction Step Two

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